molecular formula C9H10O B048603 3-Prop-1-ynylcyclohex-2-en-1-one CAS No. 118946-88-6

3-Prop-1-ynylcyclohex-2-en-1-one

Cat. No.: B048603
CAS No.: 118946-88-6
M. Wt: 134.17 g/mol
InChI Key: HWGKJPICUMNLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-1-ynylcyclohex-2-en-1-one is a cyclic enone derivative featuring a cyclohexenone backbone substituted at the 3-position with a propynyl group (C≡C-CH₂). The molecular formula is C₉H₁₀O, with a molar mass of 134.18 g/mol . The propynyl substituent introduces rigidity and electronic effects due to the sp-hybridized carbon, influencing reactivity in cycloadditions, conjugate additions, and other alkyne-specific transformations. Its structural uniqueness makes it valuable in synthetic organic chemistry, particularly in constructing polycyclic frameworks or as a precursor for bioactive molecules.

Properties

CAS No.

118946-88-6

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

3-prop-1-ynylcyclohex-2-en-1-one

InChI

InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h7H,3,5-6H2,1H3

InChI Key

HWGKJPICUMNLBC-UHFFFAOYSA-N

SMILES

CC#CC1=CC(=O)CCC1

Canonical SMILES

CC#CC1=CC(=O)CCC1

Synonyms

2-Cyclohexen-1-one, 3-(1-propynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the substituent at the 3-position of the cyclohexenone ring. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features
3-Prop-1-ynylcyclohex-2-en-1-one Propynyl (C≡C-CH₂) C₉H₁₀O 134.18 High rigidity, triple bond reactivity (e.g., cycloadditions)
3-(1-Propenyl)-2-cyclohexen-1-one Propenyl (C=C-CH₂) C₉H₁₂O 136.19 Less rigid, prone to electrophilic additions (e.g., halogenation)
3-Propan-2-ylcyclohex-2-en-1-one Isopropyl (CH(CH₃)₂) C₉H₁₄O 138.21 Steric bulk, reduced reactivity due to alkyl electron-donating effects
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1-penten-3-one Extended alkyl chain C₁₄H₂₂O 206.33 Increased hydrophobicity, potential fragrance applications

Crystallographic and Intermolecular Interactions

For example:

  • The propynyl group’s linear geometry may promote specific π-π stacking or van der Waals interactions, influencing crystal density .
  • Hydrogen-bonding patterns, as studied by Bernstein et al. (), suggest that substituent polarity (e.g., enone vs. alkyl) dictates aggregation behavior in the solid state.

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